1-Hydroxy-2-(hydroxymethyl)-3-methoxyanthracene-9,10-dione
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Overview
Description
1-Hydroxy-2-(hydroxymethyl)-3-methoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are often used as dyes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2-(hydroxymethyl)-3-methoxyanthracene-9,10-dione typically involves the functionalization of anthraquinone derivatives. One common method includes the hydroxylation of anthraquinone followed by the introduction of hydroxymethyl and methoxy groups through specific reagents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired functional groups are correctly positioned on the anthraquinone core.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts such as palladium on carbon (Pd/C) and solvents like acetic acid can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2-(hydroxymethyl)-3-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinones.
Scientific Research Applications
1-Hydroxy-2-(hydroxymethyl)-3-methoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes due to its structural similarity to natural anthraquinones.
Medicine: Explored for its potential anticancer properties, as anthraquinones are known to interfere with DNA replication in cancer cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which 1-Hydroxy-2-(hydroxymethyl)-3-methoxyanthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or interfering with DNA replication. These interactions can disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-Hydroxy-2-(hydroxymethyl)anthraquinone
- 1-Hydroxy-3-methoxyanthraquinone
- 2-Hydroxy-3-methoxyanthraquinone
Comparison: 1-Hydroxy-2-(hydroxymethyl)-3-methoxyanthracene-9,10-dione is unique due to the presence of both hydroxymethyl and methoxy groups on the anthraquinone core. This combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds. For example, the hydroxymethyl group can participate in additional hydrogen bonding, enhancing its potential interactions with biological targets.
Properties
CAS No. |
184916-38-9 |
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Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
1-hydroxy-2-(hydroxymethyl)-3-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-21-12-6-10-13(16(20)11(12)7-17)15(19)9-5-3-2-4-8(9)14(10)18/h2-6,17,20H,7H2,1H3 |
InChI Key |
TYKBLFIFAWWLCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O)CO |
Origin of Product |
United States |
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